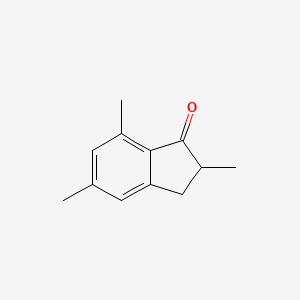

2,5,7-Trimethyl-1-indanone

Description

2,5,7-Trimethyl-1-indanone (CAS: 65001-59-4) is a substituted indanone derivative with the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol . This bicyclic ketone features a 1-indanone backbone substituted with three methyl groups at positions 2, 5, and 5. Key physicochemical properties include a boiling point of 294°C, a density of 1.039 g/cm³, and a calculated logP (lipophilicity) value of 2.68, indicating moderate hydrophobicity . It is typically a light yellow liquid (purity ≥98%) and serves as an intermediate in organic syntheses, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-7-4-8(2)11-10(5-7)6-9(3)12(11)13/h4-5,9H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACBQDSJEQTNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=CC(=C2C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472093 | |

| Record name | 2,5,7-Trimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65001-59-4 | |

| Record name | 2,5,7-Trimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary Table of Preparation Methods

Detailed Research Findings

- The Friedel-Crafts acylation approach remains the most practical and widely used method for industrial and laboratory synthesis of this compound, providing high yields and relatively straightforward purification.

- The copper-catalyzed hydroacylation method represents a significant advancement in sustainable synthesis, reducing reliance on hazardous Lewis acids and harsh conditions, aligning with green chemistry goals.

- Rhodium-catalyzed ring expansion offers a novel synthetic pathway for complex substituted indanones, with the added benefit of potential enantioselective synthesis, although it requires more expensive catalysts and specialized conditions.

- Reduction steps using DIBAL-H are crucial for downstream transformations and purification, enabling access to related derivatives and functionalized compounds.

- The use of Meldrum’s acid derivatives introduces flexibility in the synthesis of indanones and allows for the introduction of diverse substituents under mild catalytic conditions.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-1-indanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Bioactive Precursor

2,5,7-Trimethyl-1-indanone serves as a precursor for synthesizing bioactive molecules. Its derivatives are being explored for potential therapeutic applications due to their biological activity, including anti-inflammatory and antimicrobial properties. Research indicates that it may interact with various biological receptors, particularly adrenergic receptors, which are crucial in cardiovascular function and stress response.

Case Studies

- Anti-inflammatory Activity : Derivatives of this compound have been synthesized and tested for their ability to inhibit inflammation in animal models. Some compounds demonstrated significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin .

- Anticancer Potential : Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies have indicated that specific modifications of the indanone structure enhance its anticancer activity .

Materials Science

Organic Electronics

The compound is being investigated for its potential use in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties conferred by the indanone structure make it a suitable candidate for these applications.

Chemical Biology

Enzyme Probes

In chemical biology, this compound can be employed as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with nucleophilic sites on proteins allows researchers to investigate enzyme mechanisms and metabolic processes.

Industrial Chemistry

Synthesis Intermediate

The compound is utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its versatile reactivity enables the production of a wide range of derivatives that are valuable in industrial applications.

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-1-indanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the carbonyl group allows for interactions with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5,7-trimethyl-1-indanone with analogous indanones, indenes, and branched ketones, focusing on structural, physicochemical, and functional differences.

Structural Analogues in the Indanone/Indene Family

Table 1: Comparative Data for Selected Indanone/Indene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Application |

|---|---|---|---|---|---|---|

| This compound | 65001-59-4 | C₁₂H₁₄O | 174.24 | 294 | 2.68 | Organic synthesis intermediate |

| 1H-Indene, 2,3-dihydro-4,7-dimethyl- | 874-35-1 | C₁₁H₁₂ | 144.21 | N/A | ~2.1* | Polymer precursor |

| 1H-Indene, 2,3-dihydro-5-methyl- | 2476-37-1 | C₁₀H₁₂ | 132.21 | N/A | ~1.8* | Petrochemical intermediates |

Key Observations :

- Methyl Substitution: The three methyl groups in this compound confer greater steric bulk and hydrophobicity compared to dimethyl or mono-methyl indene derivatives (e.g., 874-35-1, 2476-37-1) . This enhances its thermal stability (higher boiling point) and solubility in non-polar solvents.

- Functional Group: The ketone group in indanones increases polarity and reactivity (e.g., toward nucleophiles) compared to non-ketone indenes, which are more commonly used in polymerization or hydrocarbon chemistry .

Branched Aliphatic Ketones

Table 2: Comparison with Branched Aliphatic Ketones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Application |

|---|---|---|---|---|---|---|

| This compound | 65001-59-4 | C₁₂H₁₄O | 174.24 | 294 | 2.68 | Organic synthesis intermediate |

| 2,2,4,4-Tetramethyl-3-pentanone | 815-24-7 | C₉H₁₆O | 142.23 | ~180–190† | ~2.0† | Solvent, fragrance component |

Key Observations :

- Molecular Complexity: The bicyclic structure of this compound results in a higher molecular weight and boiling point than linear or branched aliphatic ketones like 2,2,4,4-tetramethyl-3-pentanone .

- Applications: While aliphatic ketones are often used as solvents or fragrances, this compound’s rigid aromatic backbone makes it more suited for synthesizing complex molecules (e.g., pharmaceuticals) .

Research Findings and Functional Implications

Thermal Stability: The high boiling point (294°C) of this compound suggests superior thermal stability compared to simpler ketones, enabling its use in high-temperature reactions .

Synthetic Versatility: Its ketone group allows for transformations such as condensations or reductions, which are less feasible in non-ketone analogues like indenes .

Regulatory Status: Unlike some commercially listed compounds (e.g., 815-24-7), this compound lacks an EINECS number, indicating it may be less standardized in industrial applications .

Biological Activity

2,5,7-Trimethyl-1-indanone is an organic compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 174.24 g/mol. The compound features a fused benzene and cyclopentanone ring with three methyl groups located at positions 2, 5, and 7. This structural configuration contributes to its distinct chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbonyl group in the indanone structure allows for interactions with nucleophilic sites on proteins, which may lead to modulation of enzymatic functions. This interaction is crucial in medicinal chemistry for developing compounds that can inhibit or activate specific biological pathways.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This property makes it a candidate for further studies in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating its potential as a natural antimicrobial agent .

Case Studies and Research Findings

- Anti-inflammatory Activity : A study explored the effects of this compound on inflammation models in vitro and in vivo. The results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 in treated cells compared to controls.

- Antimicrobial Efficacy : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion tests, suggesting its effectiveness as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The unique arrangement of methyl groups in this compound influences both its chemical behavior and biological activity compared to other structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methyl-1-indanone | One methyl group at position 2 | Less sterically hindered than the trimethyl variant |

| 4-Methyl-1-indanone | Methyl group at position 4 | Different reactivity patterns due to substitution |

| 3,4-Dimethyl-1-indanone | Methyl groups at positions 3 and 4 | Exhibits different biological activity profiles |

| 2,4-Dimethyl-1-indanone | Methyl groups at positions 2 and 4 | Used in similar applications but with distinct reactivity |

Future Research Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anti-inflammatory and antimicrobial effects.

- Therapeutic Applications : Clinical trials to assess its efficacy in treating specific diseases.

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to the compound's structure to enhance its bioactivity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5,7-Trimethyl-1-indanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed trimerization of substituted indanones, as demonstrated in analogous studies on methoxy-indanones. Optimization involves controlling temperature (e.g., reflux conditions), solvent selection (polar aprotic solvents for stability), and catalyst stoichiometry. Purity (>98%) is confirmed via GC or HPLC, with intermediates characterized by NMR (¹H/¹³C) and FTIR .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key steps include:

- Chromatography : GC or HPLC for purity assessment, noting retention times against standards.

- Spectroscopy : ¹H NMR (e.g., methyl proton signals at δ 1.2–2.1 ppm) and ¹³C NMR (carbonyl resonance ~210 ppm).

- Physical Properties : Melting point (108–110°C range) and boiling point (294°C) comparisons to literature .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement . Key steps:

- Data Collection : High-resolution data (θ > 25°) to resolve methyl group disorder.

- Refinement : Apply anisotropic displacement parameters for non-H atoms.

- Validation : Check using ORTEP-3 for thermal ellipsoid visualization and structural accuracy .

Q. How can researchers address contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Empirical Validation : Cross-check experimental NMR shifts with DFT calculations (e.g., B3LYP/6-31G* basis set).

- Error Analysis : Assess solvent effects, concentration-dependent shifts, or paramagnetic impurities.

- Data Reconciliation : Use statistical tools (e.g., Chi-squared tests) to quantify discrepancies and refine computational models .

Q. What methodologies enable comparative analysis of this compound with structurally related indanones (e.g., 4-Trifluoromethyl-1-indanone)?

- Methodological Answer :

- Physicochemical Profiling : Measure logP (lipophilicity) via HPLC or shake-flask methods.

- Bioactivity Assays : Compare enzyme inhibition (e.g., cytochrome P450) using IC₅₀ values.

- Structural Insights : Overlay crystallographic data to analyze steric/electronic effects of substituents .

Q. What are best practices for documenting synthetic parameters and reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, catalyst batches, and reaction times.

- Safety Data : Include toxicity profiles (e.g., LD₅₀ from PubChem) and handling precautions.

- Metadata Standards : Adopt ICMJE guidelines for chemical descriptions (CAS numbers, purity, storage conditions) .

Data-Driven Research Design

Q. How can researchers design experiments to evaluate the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical Endpoints : Monitor degradation via LC-MS for byproducts and quantify parent compound loss.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard conditions .

Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.